2-Nitro-4-thiocyanatoaniline
Overview
Description
2-Nitro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5N3O2S. It is a yellow solid that is slightly soluble in DMSO and methanol . This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds.
Mechanism of Action
Target of Action
It’s known that the compound has been used in the synthesis of various derivatives , suggesting that it may interact with multiple targets depending on the specific derivative and its application.
Mode of Action
It has been used in the synthesis of 2-amino-5 (6)- (4-aminophenyl) benzimidazole derivatives, indicating that it may interact with its targets through the formation of these derivatives .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption, which could potentially impact its bioavailability .
Result of Action
It’s known that the compound is used in the synthesis of various derivatives , suggesting that its effects may vary depending on the specific derivative and its application.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Nitro-4-thiocyanatoaniline. It’s important to note that safety precautions should be taken when handling this compound, as it is classified as a skin irritant and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 2-Nitro-4-thiocyanatoaniline involves the reaction of 2-nitroaniline with thiocyanate in the presence of a suitable catalyst . The reaction typically occurs in an aqueous-alkaline medium, and phase-transfer catalysts such as PEG 400 or Katamin AB can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds to form substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Halogenated compounds such as 4-nitrochlorobenzene in the presence of a phase-transfer catalyst.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: 4-amino-3,4’-dinitrodiphenyl sulfide.
Reduction Reactions: 2-amino-4-thiocyanatoaniline.
Oxidation Reactions: 2-nitro-4-sulfonylaminoaniline.
Scientific Research Applications
2-Nitro-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and polymers.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including albendazole.
Industry: It is used in the production of synthetic dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the thiocyanate group.
4-Nitroaniline: Similar structure but with the nitro group in a different position.
2-Amino-4-thiocyanatophenol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2-Nitro-4-thiocyanatoaniline is unique due to the presence of both nitro and thiocyanate groups, which confer distinct reactivity and applications. The combination of these functional groups allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
(4-amino-3-nitrophenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHIBBGKKRYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037038 | |
Record name | 2-Nitro-4-thiocyanoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54029-45-7 | |
Record name | 4-Amino-3-nitrophenyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54029-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-thiocyanatoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-4-thiocyanoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-nitrophenyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-4-THIOCYANATOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R584ZAAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Nitro-4-thiocyanatoaniline in the presented research?
A1: this compound serves as a key starting material in the synthesis of albendazole [, ]. This compound undergoes a series of reactions, including salification, alkylation, reduction, and ring closure, to ultimately form the desired benzimidazole structure found in albendazole.
Q2: How does the reaction of this compound with 4-Nitrochlorobenzene contribute to understanding its reactivity?
A2: While the provided abstract for the study on the reaction of this compound with 4-Nitrochlorobenzene does not offer specific details [], it suggests an exploration of the compound's reactivity towards nucleophilic aromatic substitution. This reaction likely helps elucidate the reactivity of the thiocyanato group and its potential for displacement by other nucleophiles, a crucial aspect in understanding its synthetic utility.
Q3: What are the environmental advantages of using this compound in the synthesis of albendazole compared to previous methods?
A3: The research highlights that utilizing this compound in the albendazole synthesis offers significant environmental benefits []. Specifically, replacing sodium sulfide reduction with hydrazine hydrate during the synthesis reduces sulfur-containing wastewater, which is typically challenging to treat. Furthermore, employing a methanol solution of methyl O-methyl isourea formate as a ring-closing agent minimizes overall wastewater production compared to methods using cyanamide and aqueous methyl formate. These modifications highlight a shift towards greener and more sustainable chemical processes.
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